molecular formula C20H16FN5O2 B2520645 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 852450-26-1

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2520645
CAS No.: 852450-26-1
M. Wt: 377.379
InChI Key: GAVCWFLTHGMKAJ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 4-fluorophenyl group and at position 5 with an acetamide moiety linked to an m-tolyl (3-methylphenyl) group.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-13-3-2-4-15(9-13)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)16-7-5-14(21)6-8-16/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVCWFLTHGMKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H19_{19}F1_{1}N4_{4}O1_{1}
  • Molecular Weight : 348.39 g/mol
  • CAS Number : 852450-59-0

The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its ability to interact with various biological targets, including kinases and receptors involved in cancer progression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound under consideration has shown promising results in vitro against several cancer cell lines:

  • Cell Proliferation Inhibition : The compound demonstrated significant antiproliferative activity against the NCI 60 human tumor cell line panel. Notably, it inhibited cell growth in breast cancer cell lines such as MDA-MB-468 and T47D.
  • Mechanism of Action :
    • Cell Cycle Arrest : It was observed that the compound could induce cell cycle arrest at the S phase, leading to increased apoptosis in targeted cancer cells.
    • Caspase Activation : The compound significantly increased caspase-3 levels (7.32-fold compared to control), indicating an enhancement of apoptotic pathways .

Enzyme Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit various enzymes that play crucial roles in tumorigenesis:

  • Kinase Inhibition : The compound is a potential inhibitor of cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), both of which are critical in cancer cell proliferation and survival .

Research Findings

A series of investigations have been conducted to elucidate the biological activities associated with this compound:

Study FocusFindings
Antiproliferative ActivitySignificant inhibition against multiple cancer cell lines .
Apoptosis InductionIncreased apoptosis via caspase activation .
Enzyme TargetingPotential inhibition of CDKs and EGFR .

Case Studies

In a recent study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives, the compound was found to be one of the most potent agents against breast cancer cells. The study utilized the MTT assay for cytotoxicity assessment and confirmed the role of apoptosis through flow cytometry analysis .

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrazolo[3,4-d]pyrimidinone core is critical for interactions with biological targets. Analogs with alternative cores exhibit distinct properties:

  • Pyrimidinone Derivatives: describes a compound with a pyrimidinone core (N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide).
  • Pyrazolo[3,4-b]pyridin : highlights a pyrazolo[3,4-b]pyridin scaffold with a 4-nitrophenylacetamide group. The expanded ring system may enhance π-π stacking but reduce solubility due to the nitro group .

Substituent Effects on the Aromatic Rings

Substituents on the phenyl and acetamide groups significantly influence physicochemical and biological properties:

Compound (Reference) Core Structure R1 (Position 1) R2 (Acetamide Substituent) Key Properties/Data
Target Compound Pyrazolo[3,4-d]pyrimidinone 4-Fluorophenyl m-Tolyl (3-methylphenyl) Not reported
2-(1-(4-Fluorophenyl)-4-oxo...-yl)-N-(2-methoxyphenyl)acetamide Pyrazolo[3,4-d]pyrimidinone 4-Fluorophenyl 2-Methoxyphenyl RN: 852450-48-7
Example 83 Pyrazolo[3,4-d]pyrimidinone 4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl) Ethyl-linked chromenone MP: 302–304°C; Mass: 571.198 (M+1)
N-(1-(6-Ethyl-4-oxo...) Pyrimidinone 6-Ethyl, 3-methylpyrazole m-Tolyl Synthesized via BTFFH-mediated coupling
4h Pyrazolo[3,4-b]pyridin 4-Chlorophenyl 4-Nitrophenyl MP: 231–233°C; IR: 1668 cm⁻¹ (C=O)
  • Fluorine Substituents: The 4-fluorophenyl group in the target compound and analog may enhance metabolic stability and hydrophobic interactions compared to non-fluorinated analogs .
  • Methoxy vs.

Physicochemical Properties

  • Melting Points : Higher melting points (e.g., 302–304°C in ) suggest greater crystallinity, which may correlate with stability but complicate formulation .
  • Synthetic Routes : and highlight the use of coupling agents (e.g., BTFFH) and α-chloroacetamides, respectively, indicating divergent synthetic accessibility .

Research Findings and Implications

  • SAR Insights: Fluorine at R1 (4-fluorophenyl) is conserved in multiple analogs, underscoring its role in target engagement. Bulky substituents (e.g., chromenone in ) may sterically hinder binding but improve selectivity .

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